

An In-depth Technical Guide to the Chemical Structure of Benzoylactic Acid

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Compound of Interest

Compound Name: 3-Oxo-3-phenylpropanoic acid

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Introduction

Benzoylactic acid, systematically named **3-oxo-3-phenylpropanoic acid**, is an organic compound of significant interest in synthetic and medicinal chemistry.[1] As a β -keto acid, its structure is characterized by a carboxylic acid group positioned beta to a ketone. This arrangement imparts unique chemical properties, including a propensity for decarboxylation and the existence of a dynamic keto-enol tautomerism, which governs its reactivity.[2][3] This guide provides a comprehensive overview of the chemical structure of benzoylactic acid, its physicochemical properties, synthesis, and the critical concept of its tautomeric equilibrium.

Core Chemical and Physical Properties

Benzoylactic acid is a white to off-white crystalline solid.[4] Its structural identifiers and key physicochemical properties are summarized below for clear reference and comparison.

Table 1: Chemical Identifiers for Benzoylactic Acid

Identifier	Value
IUPAC Name	3-oxo-3-phenylpropanoic acid[1]
Common Name	Benzoylacetic acid[1][4]
CAS Number	614-20-0[1][4][5]
Molecular Formula	C ₉ H ₈ O ₃ [1][4][6][7][8]
Molecular Weight	164.16 g/mol [1][6]
SMILES	<chem>C1=CC=C(C=C1)C(=O)CC(=O)O</chem> [1]
InChI	InChI=1S/C9H8O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)[1][6][8]
InChIKey	HXUIDZOMTRMIOE-UHFFFAOYSA-N[1][4][6]

Table 2: Physicochemical Properties of Benzoylacetic Acid

Property	Value
Appearance	White to off-white crystalline solid[4]
Melting Point	98-100 °C[5] (Note: values as high as 103-104 °C with decomposition are also reported[5])
Boiling Point	349.1 ± 25.0 °C (Predicted)[8]
Density	1.242 ± 0.06 g/cm ³ (Predicted)[5][8]
Solubility	Moderately soluble in polar solvents like water, ethanol, and ether[4]

Key Structural Feature: Keto-Enol Tautomerism

A defining characteristic of benzoylacetic acid, like other β-dicarbonyl compounds, is its existence as an equilibrium mixture of two tautomers: the keto form and the enol form.[2][9] This equilibrium involves the migration of a proton and the shifting of a double bond.[2] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation with the phenyl ring, making it a significant contributor to the overall structure and reactivity of

the molecule.[2] The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.[2]

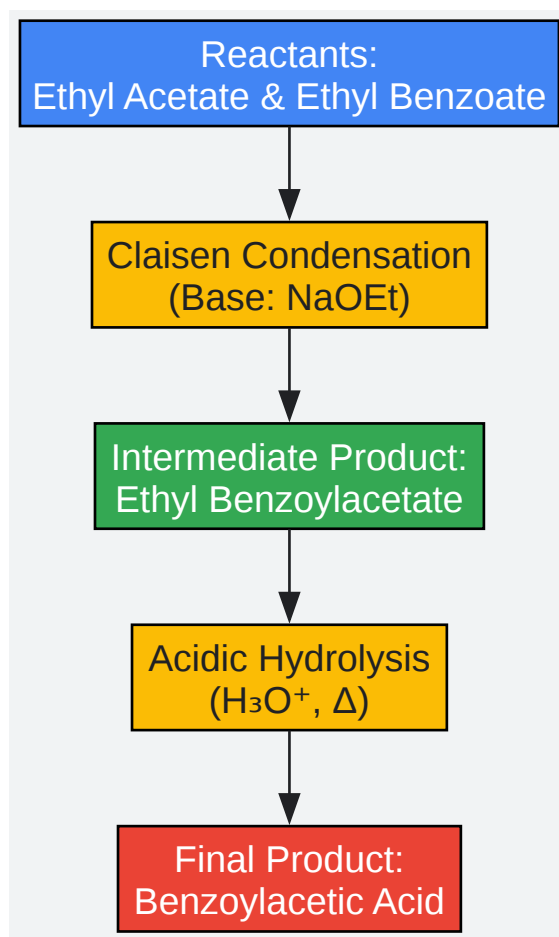


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Keto-enol tautomeric equilibrium.

Synthesis of Benzoylactic Acid

Benzoylactic acid is typically prepared via a two-step process. The first step is a Claisen condensation to form an ester of benzoylactic acid, commonly ethyl benzoylacetate.[10][11] This is followed by the hydrolysis of the resulting β -keto ester to yield the desired benzoylactic acid.[10] The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[11][12]



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Synthesis workflow for benzoylacetic acid.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of β -keto esters and their subsequent hydrolysis.[10]

Protocol 1: Synthesis of Ethyl Benzoylacetate via Claisen Condensation

- Objective: To synthesize ethyl benzoylacetate from ethyl acetate and ethyl benzoate.
- Materials:
 - Sodium metal
 - Absolute ethanol

- Ethyl acetate
- Ethyl benzoate
- Toluene (dry)
- Acetic acid
- Diethyl ether
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Procedure:
 - Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
 - Add a mixture of ethyl acetate and ethyl benzoate dropwise to the sodium ethoxide solution at a controlled temperature (typically 0-10 °C).
 - After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
 - The reaction is quenched by pouring the mixture into a solution of acetic acid and ice.
 - The aqueous layer is extracted with diethyl ether.
 - The combined organic layers are washed with water and saturated sodium chloride solution, then dried over anhydrous magnesium sulfate.
 - The solvent is removed under reduced pressure, and the crude ethyl benzoylacetate is purified by vacuum distillation.

Protocol 2: Hydrolysis of Ethyl Benzoylacetate to Benzoylacetic Acid

- Objective: To hydrolyze ethyl benzoylacetate to form benzoylacetic acid.

- Materials:
 - Ethyl benzoylacetate
 - Sulfuric acid (dilute) or sodium hydroxide solution
 - Diethyl ether
 - Saturated sodium bicarbonate solution
 - Hydrochloric acid (concentrated)
 - Anhydrous sodium sulfate
- Procedure (Acid-Catalyzed):
 - Reflux a mixture of ethyl benzoylacetate and dilute sulfuric acid. The progress of the hydrolysis can be monitored by observing the dissolution of the ester.
 - After the reaction is complete, cool the solution to room temperature.
 - Extract the product with diethyl ether.
 - Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude benzoylacetic acid.
- Procedure (Base-Catalyzed Saponification followed by Acidification):
 - Stir a mixture of ethyl benzoylacetate and an aqueous solution of sodium hydroxide at room temperature until the ester has completely dissolved.
 - Wash the solution with diethyl ether to remove any unreacted starting material.
 - Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the precipitation of benzoylacetic acid is complete.
 - Collect the solid product by vacuum filtration, wash with cold water, and dry.
 - The crude product can be further purified by recrystallization.

Note: Benzoylacetic acid is susceptible to decarboxylation upon heating, especially in the presence of acid or base. Therefore, purification steps should be conducted at low temperatures where possible.

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